molecular formula C11H20O B14321813 Undeca-4,7-dien-1-ol CAS No. 104188-12-7

Undeca-4,7-dien-1-ol

Cat. No.: B14321813
CAS No.: 104188-12-7
M. Wt: 168.28 g/mol
InChI Key: LBNJQAYKVLZOHL-UHFFFAOYSA-N
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Description

Undeca-4,7-dien-1-ol is an organic compound characterized by its eleven-carbon chain with two double bonds located at the 4th and 7th positions and a hydroxyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Undeca-4,7-dien-1-ol typically involves multi-step organic reactions. One common method includes the use of Grignard reagents, where an appropriate alkyl halide reacts with magnesium in dry ether to form the Grignard reagent. This reagent then reacts with an aldehyde or ketone to form the desired alcohol after hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of precursor compounds under controlled conditions. The process often requires the use of palladium or platinum catalysts and specific temperature and pressure settings to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Undeca-4,7-dien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Undeca-4,7-dien-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of Undeca-4,7-dien-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bonds can participate in electron transfer reactions, affecting cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Undeca-5,10-dien-1-ol
  • Undeca-6,10-dien-4,8-diyn-1-ol
  • Undeca-4,7-dien-1-chloride

Uniqueness

Undeca-4,7-dien-1-ol is unique due to its specific placement of double bonds and the hydroxyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research .

Properties

CAS No.

104188-12-7

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

undeca-4,7-dien-1-ol

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h4-5,7-8,12H,2-3,6,9-11H2,1H3

InChI Key

LBNJQAYKVLZOHL-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCC=CCCCO

Origin of Product

United States

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